molecular formula C5H14SSi B125166 (Ethylthio)trimethylsilane CAS No. 5573-62-6

(Ethylthio)trimethylsilane

Cat. No.: B125166
CAS No.: 5573-62-6
M. Wt: 134.32 g/mol
InChI Key: HXAFQWICVBBXMZ-UHFFFAOYSA-N
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Description

(Ethylthio)trimethylsilane, also known as ethyl trimethylsilyl sulfide, is an organosilicon compound with the molecular formula C5H14SSi. It is a clear, colorless liquid with a molecular weight of 134.32 g/mol. This compound is known for its participation in various organic synthesis reactions, particularly in the formation of adenophostin A and its analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Ethylthio)trimethylsilane can be synthesized through the reaction of trimethylsilyl chloride with ethanethiol in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction is as follows:

(CH3)3SiCl+C2H5SH(CH3)3SiSC2H5+HCl\text{(CH}_3\text{)}_3\text{SiCl} + \text{C}_2\text{H}_5\text{SH} \rightarrow \text{(CH}_3\text{)}_3\text{SiSC}_2\text{H}_5 + \text{HCl} (CH3​)3​SiCl+C2​H5​SH→(CH3​)3​SiSC2​H5​+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.

Chemical Reactions Analysis

Types of Reactions: (Ethylthio)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Primary and secondary amines are common reagents, and the reactions are typically carried out at room temperature.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Major Products Formed:

    Aminosilane and Ethanethiol: From substitution reactions with amines.

    Sulfoxides and Sulfones: From oxidation reactions.

Scientific Research Applications

(Ethylthio)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (ethylthio)trimethylsilane involves its ability to participate in nucleophilic substitution reactions. The sulfur atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This property makes it useful in the synthesis of various organic compounds .

Comparison with Similar Compounds

  • Trimethyl (phenylthio)silane
  • Trimethyl (methylthio)silane
  • (Iodomethyl)trimethylsilane

Comparison: (Ethylthio)trimethylsilane is unique due to its ethylthio group, which imparts different reactivity compared to its methylthio and phenylthio analogs. The presence of the ethyl group can influence the compound’s steric and electronic properties, making it suitable for specific synthetic applications .

Properties

IUPAC Name

ethylsulfanyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14SSi/c1-5-6-7(2,3)4/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAFQWICVBBXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369908
Record name (Ethylthio)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5573-62-6
Record name (Ethylthio)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Ethylthio)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (ethylthio)trimethylsilane participate in the ring opening reaction of 2-hydroxybutyrolactone?

A1: this compound acts as a nucleophile in this reaction. The indium catalyst activates the 2-hydroxybutyrolactone, making it susceptible to nucleophilic attack. This compound then attacks the carbonyl carbon of the activated lactone, leading to the cleavage of the C(sp3)–O bond and ring opening. This results in the formation of 2-hydroxy-4-(ethylthio)butyric acid. []

Q2: Why is this reaction significant in an organic chemistry context?

A2: This reaction provides a novel and efficient method for synthesizing 2-hydroxy-4-(ethylthio)butyric acid, a valuable compound that can be used as a precursor for methionine analogs. Methionine analogs are important in various fields, including medicinal chemistry and biochemistry, making this reaction a valuable tool for researchers in these areas. []

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